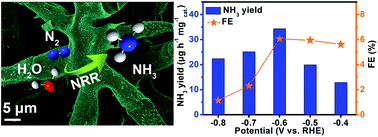Ambient N2-to-NH3 fixation over a CeO2 nanoparticle decorated three-dimensional carbon skeleton†
Sustainable Energy & Fuels Pub Date: 2022-06-14 DOI: 10.1039/D2SE00557C
Abstract
Electrochemical N2 reduction emerges as a promising substitute to the Haber–Bosch process for ambient NH3 synthesis, but it is a tough task to develop efficient catalysts. Here, we propose a CeO2 nanoparticle decorated three-dimensional carbon skeleton derived from Juncus as an active and stable electrocatalyst for N2-to-NH3 conversion. In N2-saturated 0.1 M Na2SO4, this nanohybrid attains a large NH3 yield of 33.4 μg h−1 mgcat.−1 with a faradaic efficiency of 6.1% at −0.6 V vs. the reversible hydrogen electrode. Furthermore, it also possesses favorable durability.


Recommended Literature
- [1] Design of nanomaterials for applications in maternal/fetal medicine
- [2] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [3] Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations†
- [4] Structural design of graphene for use in electrochemical energy storage devices†
- [5] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [6] Curvature induced hierarchical wrinkling patterns in soft bilayers
- [7] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [8] Interface charge-transfer induced intralayer excited-state biexcitons in graphene/WS2 van der Waals heterostructures†
- [9] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack
- [10] Nature of the “Z”-phase in layered Na-ion battery cathodes†










